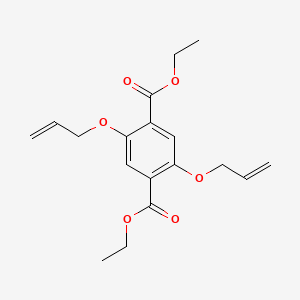

Diethyl 2,5-bis(allyloxy)terephthalate

Description

Historical Context and Evolution of Functionalized Terephthalate (B1205515) Esters in Chemical Research

The history of terephthalate esters is intrinsically linked to the development of polyesters. Early work in the field led to the creation of alkyd resins, but a major breakthrough occurred in the 1940s with the discovery of aromatic polyesters. researchgate.netpsu.edu Poly(ethylene terephthalate), or PET, emerged as the most prominent example, finding widespread use in fibers, films, and packaging. researchgate.net The initial commercial production of PET relied on the transesterification of dimethyl terephthalate (DMT) with ethylene (B1197577) glycol. researchgate.netwikipedia.org Over time, processes evolved to use purified terephthalic acid (PTA) directly, which has become the more common method. psu.edu

As polymer science advanced, research shifted from these fundamental polyesters towards the synthesis of functionalized terephthalate esters. This evolution was driven by the need to create materials with tailored properties, such as improved thermal stability, specific mechanical characteristics, or novel chemical reactivity. researchgate.net By introducing functional groups onto the terephthalate ring, scientists can precisely control the final properties of the resulting polymers and materials. researchgate.net

Significance of Allyloxy Functionality in Organic Synthesis and Polymer Chemistry

The allyl group, with the structure -CH₂CH=CH₂, is a highly versatile functional group in organic chemistry. wikipedia.org Its name originates from Allium sativum, the scientific name for garlic, from which an allyl derivative was first isolated in 1844. wikipedia.org The presence of a double bond adjacent to an ether linkage in an allyloxy group (-OCH₂CH=CH₂) confers unique reactivity.

Allyl ethers are valuable precursors in a multitude of chemical transformations. mdpi.com They can undergo:

Claisen Rearrangement : A powerful carbon-carbon bond-forming reaction where an allyl aryl ether rearranges upon heating to form an ortho-allyl phenol. wikipedia.orglibretexts.org This myskinrecipes.commyskinrecipes.com-sigmatropic rearrangement proceeds through a concerted, cyclic transition state. organic-chemistry.orgbyjus.com

Polymerization and Cross-linking : The double bond of the allyl group can participate in polymerization reactions. Allyl ethers are known to serve as crosslinking agents in polyester (B1180765) systems, enhancing the final properties of the cured material. mdpi.com

Functional Group Transformation : The double bond can be subjected to various reactions like oxidation, epoxidation, and hydrosilylation, allowing the conversion of the allyloxy group into other functionalities. mdpi.com

Protecting Group Chemistry : The allyl group is also employed as a protecting group for alcohols in complex organic syntheses due to its stability under various conditions and its selective removal. organic-chemistry.org

This wide range of reactivity makes the allyloxy functionality a key tool for designing and synthesizing complex molecules and advanced polymers.

Overview of Diethyl 2,5-bis(allyloxy)terephthalate as a Versatile Monomer and Intermediate in Scientific Investigations

Diethyl 2,5-bis(allyloxy)terephthalate is a functionalized terephthalate ester that embodies the principles discussed above. It integrates a rigid terephthalate core with two reactive allyloxy side groups, making it a bifunctional molecule with significant potential.

The structure consists of a central benzene (B151609) ring substituted with two carboxylic acid diethyl ester groups at positions 1 and 4, and two allyloxy groups at positions 2 and 5. This arrangement makes it a valuable monomer for creating new polymers. The terephthalate backbone imparts rigidity and thermal stability, while the two allyl groups provide sites for cross-linking or post-polymerization modification.

While direct research on this specific molecule is specialized, its utility can be inferred from studies on closely related compounds. For instance, the analogous compound 2,5-Bis(allyloxy)terephthalohydrazide is used as a building block for Covalent Organic Frameworks (COFs). ossila.com In these materials, the pendant allyloxy groups can be functionalized after the framework is constructed, such as through radical polymerization, to create novel materials like solid-state electrolytes for lithium batteries. ossila.com This highlights the role of the bis(allyloxy)terephthalate scaffold as a versatile platform for advanced material design.

Below are the key physicochemical properties of Diethyl 2,5-bis(allyloxy)terephthalate.

| Property | Value |

| CAS Number | 149590-59-0 myskinrecipes.com |

| Molecular Formula | C₁₈H₂₂O₆ myskinrecipes.com |

| Molecular Weight | 334.36 g/mol myskinrecipes.com |

| Melting Point | 50-52 °C chembk.com |

| Boiling Point (Predicted) | 446.4 ± 40.0 °C chembk.com |

| Density (Predicted) | 1.105 ± 0.06 g/cm³ chembk.com |

Scope and Academic Relevance of Research on Diethyl 2,5-bis(allyloxy)terephthalate

The academic relevance of Diethyl 2,5-bis(allyloxy)terephthalate stems from its potential as a designer monomer for high-performance polymers and functional materials. The strategic placement of reactive allyl groups on a stable aromatic platform allows researchers to explore a wide range of material properties.

Current research interest is focused on several areas:

Novel Polymer Architectures : The compound can be used to synthesize polyesters with pendant allyl groups, which can then be cross-linked to form robust thermoset networks with enhanced thermal and mechanical properties.

Functional Surfaces and Coatings : Polymers derived from this monomer can be used to create functional surfaces. The allyl groups can be modified post-polymerization to attach specific molecules, altering surface properties like wettability or biocompatibility.

Advanced Framework Materials : As demonstrated by related hydrazide compounds, the bis(allyloxy)terephthalate core is a promising building block for porous materials like COFs. ossila.com These materials have potential applications in gas storage, catalysis, and energy storage, where the allyl groups can be used to tune the framework's properties or anchor catalytic sites. ossila.com The ability to use the allyl groups as reactive handles for post-synthetic modification is a key area of academic investigation, opening pathways to materials with precisely engineered functions. ossila.com

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,5-bis(prop-2-enoxy)benzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-5-9-23-15-11-14(18(20)22-8-4)16(24-10-6-2)12-13(15)17(19)21-7-3/h5-6,11-12H,1-2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBRBRUYQKQJIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1OCC=C)C(=O)OCC)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Diethyl 2,5 Bis Allyloxy Terephthalate

Precursor Synthesis Strategies for Diethyl 2,5-dihydroxyterephthalate

The primary precursor for the target compound is Diethyl 2,5-dihydroxyterephthalate. Its synthesis is most commonly achieved through the esterification of 2,5-dihydroxyterephthalic acid.

Esterification of 2,5-dihydroxyterephthalic acid with Ethanol (B145695)

The classical approach to synthesizing Diethyl 2,5-dihydroxyterephthalate is through the Fischer esterification of 2,5-dihydroxyterephthalic acid with ethanol. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The equilibrium nature of the Fischer esterification often requires specific conditions to drive the reaction towards the product side. This can be achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.

A typical laboratory procedure involves refluxing a mixture of 2,5-dihydroxyterephthalic acid in absolute ethanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid generated in situ from acetyl chloride. The reaction is heated for several hours to ensure completion. Following the reaction, a workup procedure is necessary to isolate and purify the desired ester. This typically involves neutralizing the acid catalyst, extracting the product into an organic solvent, washing the organic layer to remove impurities, and finally, removing the solvent to yield the crude product, which can be further purified by recrystallization.

Table 1: Reaction Parameters for Fischer Esterification

| Parameter | Condition |

| Reactants | 2,5-dihydroxyterephthalic acid, Ethanol |

| Catalyst | Concentrated Sulfuric Acid or Acetyl Chloride |

| Temperature | Reflux |

| Reaction Time | Several hours |

Alternative Esterification Approaches and Catalytic Systems

While the Fischer-Speier method is traditional, alternative catalytic systems have been explored to improve efficiency and mitigate the corrosive nature of strong mineral acids. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), offer advantages in terms of ease of separation and reusability. researchgate.net

Organometallic catalysts, particularly those based on tin, have also been employed for the esterification of terephthalic acid and its derivatives. These catalysts can be effective under milder conditions. Additionally, the use of dehydrating agents in conjunction with milder catalysts can enhance the reaction rate by removing the water byproduct and shifting the equilibrium towards the formation of the ester.

O-Allylation Reactions for Diethyl 2,5-bis(allyloxy)terephthalate Formation

The final step in the synthesis is the O-allylation of Diethyl 2,5-dihydroxyterephthalate to introduce the allyl ether functionalities.

Nucleophilic Substitution with Allyl Bromide and Carbonate Bases

The most common method for the O-allylation of the dihydroxy terephthalate (B1205515) precursor is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. wikipedia.orgjk-sci.comyoutube.comyoutube.commasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups of Diethyl 2,5-dihydroxyterephthalate using a base to form a more nucleophilic phenoxide intermediate. This intermediate then reacts with an allyl halide, typically allyl bromide, in an SN2 reaction to form the desired ether.

A standard procedure involves dissolving Diethyl 2,5-dihydroxyterephthalate in a suitable solvent, such as acetone (B3395972) or N,N-dimethylformamide (DMF). Anhydrous potassium carbonate is a commonly used base for this transformation. orgsyn.org The base is added in excess to ensure complete deprotonation of both hydroxyl groups. Allyl bromide is then added, and the reaction mixture is heated to reflux for several hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization, to yield Diethyl 2,5-bis(allyloxy)terephthalate.

Table 2: Reagents for O-Allylation

| Reagent | Role |

| Diethyl 2,5-dihydroxyterephthalate | Substrate |

| Allyl Bromide | Allylating Agent |

| Potassium Carbonate | Base |

| Acetone / DMF | Solvent |

Mechanistic Considerations of Etherification in Terephthalate Systems

The O-allylation of Diethyl 2,5-dihydroxyterephthalate proceeds via a well-established SN2 mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl groups by the carbonate base, forming a dianionic phenoxide species. This dianion is a potent nucleophile.

The subsequent step involves the nucleophilic attack of the phenoxide oxygen on the electrophilic carbon of allyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The stereochemistry at the reacting carbon of the allyl group is inverted during this process, although in this specific case, the carbon is not a stereocenter. The presence of two hydroxyl groups on the terephthalate ring allows for a sequential double allylation to occur, leading to the formation of the final bis(allyloxy) product.

Solvent Effects and Reaction Parameter Optimization for Enhanced Yields

The choice of solvent can significantly influence the rate and yield of the O-allylation reaction. Polar aprotic solvents like DMF and acetone are generally preferred for SN2 reactions involving anionic nucleophiles. jk-sci.com These solvents can solvate the cation of the base (e.g., K+) without strongly solvating the phenoxide anion, thus leaving it more available for nucleophilic attack.

Optimization of other reaction parameters is also crucial for maximizing the yield. The stoichiometry of the reagents, particularly the base and allyl bromide, should be carefully controlled. An excess of both is typically used to drive the reaction to completion. The reaction temperature is another important factor; higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) allows for the determination of the optimal reaction time. For challenging O-alkylation reactions, the use of phase-transfer catalysts can be beneficial, as they facilitate the transfer of the anionic nucleophile from a solid or aqueous phase to the organic phase where the reaction occurs. biomedres.uscore.ac.uk

One-Pot and Multicomponent Synthesis Approaches

While the standard synthesis of Diethyl 2,5-bis(allyloxy)terephthalate is a two-step process (synthesis of the dihydroxy precursor followed by etherification), the concept of a one-pot or multicomponent reaction is appealing for improving process efficiency. As of now, specific literature detailing a validated one-pot synthesis for this exact compound is not prominent.

Theoretically, a one-pot synthesis could be envisioned starting from precursors to Diethyl 2,5-dihydroxyterephthalate, such as diethyl succinoylsuccinate. Such a process would involve an initial aromatization step to form the dihydroxyterephthalate ring, followed by the in-situ addition of a base and an allyl halide to complete the dietherification without isolating the intermediate.

However, this approach presents significant challenges. The conditions required for aromatization are often drastically different from those optimal for Williamson ether synthesis. Aromatization might require acidic or high-temperature conditions, whereas the subsequent etherification step necessitates a strong base. The presence of residual reagents and byproducts from the first step could interfere with the second, leading to lower yields and complex purification challenges. Developing a compatible catalytic system that can facilitate both transformations under a single set of conditions remains a key obstacle to a true one-pot synthesis.

Green Chemistry Principles in Diethyl 2,5-bis(allyloxy)terephthalate Synthesis

Applying green chemistry principles to the synthesis of Diethyl 2,5-bis(allyloxy)terephthalate focuses on improving the environmental footprint of the conventional Williamson ether synthesis. Key areas of improvement include the use of alternative energy sources, greener solvent systems, and catalytic methods to enhance efficiency and reduce waste. alfa-chemistry.com

Phase-Transfer Catalysis (PTC): One established green technique is the use of phase-transfer catalysts. In the O-allylation of Diethyl 2,5-dihydroxyterephthalate, a PTC such as a quaternary ammonium (B1175870) salt can facilitate the reaction between the aqueous phenoxide solution and the organic phase containing the allyl halide. This approach can eliminate the need for anhydrous, polar aprotic solvents like DMF or DMSO, which are often difficult to recover and have associated health risks. acsgcipr.org

Ultrasound and Microwave Assistance: The application of alternative energy sources can significantly accelerate the reaction. Ultrasound-assisted synthesis, or sonochemistry, has been shown to enhance the rate of etherification reactions, often leading to higher yields in shorter time frames and under milder conditions. nih.govhakon-art.comnih.gov Similarly, microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. orgchemres.org

These green methodologies offer substantial improvements over classical synthetic protocols by reducing waste, avoiding hazardous solvents, and increasing energy efficiency.

| Green Chemistry Approach | Principle | Potential Advantages in Synthesis | Reference Example |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants (e.g., aqueous base and organic halide). | Eliminates need for hazardous anhydrous solvents; increases reaction rate. | Synthesis of 1,3-bis(allyloxy)benzene. nih.gov |

| Ultrasound-Assisted Synthesis | Uses high-frequency sound waves to induce acoustic cavitation, enhancing mass transfer and reaction rates. | Shorter reaction times, higher yields, milder conditions, reduced energy consumption. | Synthesis of bis-coumarins in water. hakon-art.com |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid and uniform heating. | Drastic reduction in reaction time; often improves yields and reduces side products. | Solvent-free synthesis of alkyl aryl ethers. orgchemres.org |

| Use of Greener Solvents | Replaces hazardous solvents (e.g., DMF, NMP) with more environmentally benign alternatives (e.g., water, ethanol, ionic liquids). | Reduces environmental impact and improves process safety. | General principle in green ether synthesis. alfa-chemistry.com |

Purification Protocols and Scale-Up Considerations in Laboratory Synthesis

Purification Protocols: The purification of Diethyl 2,5-bis(allyloxy)terephthalate from the crude reaction mixture is critical for obtaining a product of high purity. A typical laboratory-scale purification protocol involves several steps:

Work-up: After the reaction is complete, the mixture is typically cooled and quenched, often with water or a dilute acid, to neutralize any remaining base. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.

Crystallization/Recrystallization: As Diethyl 2,5-bis(allyloxy)terephthalate is a solid, recrystallization is the primary method for purification. The crude solid obtained after solvent evaporation is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the mother liquor.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. A solvent system of appropriate polarity is used to separate the target compound from unreacted starting materials and byproducts.

| Purification Step | Objective | Typical Reagents/Method | Expected Outcome |

|---|---|---|---|

| Aqueous Work-up | Remove inorganic salts and water-soluble impurities. | Extraction with an organic solvent, followed by washing with water and brine. | Crude product in an organic solution, free of salts. |

| Recrystallization | Remove soluble impurities and obtain crystalline solid. | Dissolving in a hot solvent (e.g., ethanol) and cooling. | High-purity crystalline solid (>98%). |

| Column Chromatography | Separate compounds based on polarity for very high purity. | Silica gel stationary phase with a mobile phase like hexanes/ethyl acetate. | Product with >99% purity. |

Scale-Up Considerations: Transitioning the synthesis of Diethyl 2,5-bis(allyloxy)terephthalate from a small laboratory scale (grams) to a larger scale (kilograms) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility. organic-synthesis.com

Heat Management: The Williamson ether synthesis is often exothermic. On a small scale, this heat dissipates easily, but on a larger scale, heat accumulation can lead to a runaway reaction, increased byproduct formation, and potential safety hazards. A larger reactor must have an efficient cooling system, and the rate of reagent addition must be carefully controlled to manage the reaction temperature.

Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is more difficult than in a small flask. Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and decreased yield. The choice of reactor geometry and impeller design is crucial for effective mass and heat transfer.

Purification Method: While column chromatography is effective for purification on a small scale, it is often impractical and costly for large quantities. Therefore, developing a robust crystallization protocol is essential for industrial-scale production. Optimizing solvent choice, cooling rates, and seeding techniques becomes critical for achieving consistent purity and crystal form.

| Parameter | Laboratory Scale (Grams) | Scale-Up Considerations (Kilograms) |

|---|---|---|

| Heat Transfer | High surface-area-to-volume ratio; heat dissipates easily. | Low surface-area-to-volume ratio; requires jacketed reactors and controlled addition rates to manage exotherm. |

| Mixing | Easily achieved with a magnetic stir bar. | Requires mechanical overhead stirrers and potentially baffles to ensure homogeneity. |

| Reagent Addition | Can be added all at once or in portions. | Slow, controlled addition via an addition funnel or pump is necessary to control the reaction rate and temperature. |

| Purification | Recrystallization or column chromatography are feasible. | Column chromatography is generally not viable; robust and scalable crystallization is the preferred method. |

Chemical Transformations and Derivatization Strategies of Diethyl 2,5 Bis Allyloxy Terephthalate

Hydrolysis to 2,5-bis(allyloxy)terephthalic Acid

The conversion of Diethyl 2,5-bis(allyloxy)terephthalate to 2,5-bis(allyloxy)terephthalic acid is a fundamental transformation that involves the cleavage of the two ethyl ester linkages. nih.govchemscene.comsigmaaldrich.com This hydrolysis can be effectively achieved under both alkaline and acidic conditions, yielding the dicarboxylic acid which serves as a key intermediate for further chemical synthesis. nih.govchemscene.comsigmaaldrich.com

Alkaline Hydrolysis Mechanisms and Conditions

Alkaline hydrolysis, or saponification, is a common and efficient method for converting esters to carboxylic acids. The process is typically irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. For Diethyl 2,5-bis(allyloxy)terephthalate, this reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like NaOH or KOH) on the carbonyl carbon of each ester group. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent.

Table 1: Typical Conditions for Alkaline Hydrolysis of Terephthalate (B1205515) Esters

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Provides the hydroxide nucleophile for saponification. |

| Solvent | Water, Ethanol (B145695), or a mixture | Dissolves the reactants and facilitates the reaction. |

| Temperature | 80-110 °C | Increases the reaction rate. ohiolink.edu |

| Reaction Time | Several hours | Ensures complete conversion of the diester to the dicarboxylate. |

| Final Step | Acidification (e.g., with HCl or H₂SO₄) | Protonates the terephthalate salt to yield the final dicarboxylic acid product. researchgate.net |

Acid-Catalyzed Hydrolysis and Selectivity

Acid-catalyzed hydrolysis provides an alternative route to 2,5-bis(allyloxy)terephthalic acid. This reaction is reversible and proceeds via the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of ethanol.

Various acids can be employed as catalysts, including mineral acids like sulfuric acid and nitric acid, as well as certain metal salts and carboxylic acids. rsc.orgrsc.org Studies on the acid-catalyzed hydrolysis of PET have shown that reaction conditions, such as temperature and catalyst concentration, significantly influence the yield of the resulting terephthalic acid. rsc.orgrsc.org For a symmetrical molecule like Diethyl 2,5-bis(allyloxy)terephthalate, selectivity between the two ester groups is generally not a concern, as both are chemically equivalent. The reaction typically proceeds until both ester groups are hydrolyzed to achieve the dicarboxylic acid. Mild conditions could potentially favor the formation of the monoester, but driving the reaction to completion is the more common objective. researchgate.net

Conversion to 2,5-bis(allyloxy)terephthaloyl Dichloride

Following hydrolysis, the resulting 2,5-bis(allyloxy)terephthalic acid can be converted into the more reactive 2,5-bis(allyloxy)terephthaloyl dichloride. This diacyl chloride is a valuable monomer for the synthesis of high-performance polymers, such as polyamides and polyesters, through condensation reactions.

Reactivity with Chlorinating Agents (e.g., Oxalyl Chloride)

The conversion of carboxylic acids to acyl chlorides is a standard procedure in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). sciforum.net Oxalyl chloride is often preferred for its mild reaction conditions and the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies product purification.

The reaction with oxalyl chloride typically proceeds in an inert solvent like dichloromethane (B109758) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The DMF catalyst reacts with oxalyl chloride to form a Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. For 2,5-bis(allyloxy)terephthalic acid, both carboxylic acid groups react to form the corresponding diacyl chloride.

Table 2: Common Chlorinating Agents for Carboxylic Acids

| Chlorinating Agent | Typical Byproducts | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | A common and effective reagent; reaction may require heating. sciforum.net |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Reacts under milder conditions, often used with a DMF catalyst. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | A strong chlorinating agent, but produces a non-volatile byproduct. |

Applications in Amide and Ester Coupling Reactions

2,5-Bis(allyloxy)terephthaloyl dichloride is a highly reactive bifunctional monomer. Its two acyl chloride groups readily react with nucleophiles like amines and alcohols in coupling reactions to form amide and ester bonds, respectively. sci-hub.sersc.org

Amide Coupling: In reactions with diamines, the diacyl chloride undergoes polycondensation to form polyamides. The high reactivity of the acyl chloride allows these reactions to proceed rapidly at low temperatures (e.g., via interfacial polymerization), yielding high molecular weight polymers.

Ester Coupling: Similarly, reaction with diols produces polyesters. These esterification reactions are typically fast and efficient, providing an alternative to traditional Fischer esterification methods which require high temperatures and strong acid catalysts. rsc.org

These coupling reactions are fundamental to creating polymers with tailored properties, where the 2,5-bis(allyloxy) backbone can be incorporated into the main chain of the polymer.

Radical Polymerization and Cross-linking Reactions of Allyloxy Groups

The two terminal allyl groups in Diethyl 2,5-bis(allyloxy)terephthalate provide sites for polymerization and cross-linking. researchgate.net These reactions proceed via a radical mechanism and allow for the formation of complex, three-dimensional polymer networks. researchgate.net

The polymerization is initiated by radical initiators, which can be activated by heat (thermal initiators) or light (photoinitiators). The initiator generates a free radical that adds across the carbon-carbon double bond of an allyl group. This creates a new radical species which can then propagate by reacting with other allyl groups on neighboring molecules.

Because Diethyl 2,5-bis(allyloxy)terephthalate possesses two allyl functionalities, its polymerization can lead to a cross-linked structure. This property makes it a useful cross-linking agent when co-polymerized with other monomers, enhancing the thermal stability and mechanical properties of the resulting polymer. The reactivity of the allyl groups can be exploited in various applications, including the formation of thermosetting resins and coatings. researchgate.net

Table 3: Common Radical Initiators

| Initiator Type | Examples | Activation Method |

|---|---|---|

| Thermal Initiators | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Heat |

| Photoinitiators | Benzoin ethers, Irgacure series | UV Light |

Other Functional Group Interconversions on the Allyloxy Moieties

The allyl ether groups of diethyl 2,5-bis(allyloxy)terephthalate are amenable to a range of chemical modifications, providing pathways to introduce new functional groups and expand the molecular complexity of the parent compound.

Epoxidation Reactions of Allyl Ethers

The conversion of the terminal double bonds of the allyl groups into epoxide rings is a valuable transformation that introduces a highly reactive three-membered ring. This reaction is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. libretexts.org The epoxidation of an alkene with a peroxycarboxylic acid proceeds via a concerted mechanism, where the electrophilic oxygen atom of the peroxy acid reacts with the nucleophilic double bond. libretexts.org This process is generally carried out in a non-aqueous solvent to prevent the hydrolysis of the resulting epoxide. libretexts.org

For diethyl 2,5-bis(allyloxy)terephthalate, the epoxidation of both allyl groups would yield diethyl 2,5-bis(glycidyloxy)terephthalate. While specific studies on this particular molecule are not extensively documented, the reaction conditions can be inferred from similar epoxidations of allyl ethers. The reaction is typically performed in chlorinated solvents like dichloromethane or chloroform (B151607) at or below room temperature to control the exothermic nature of the reaction.

Another approach for epoxidation involves the use of hydrogen peroxide in the presence of a suitable catalyst, such as a titanium-silicate like Ti-SBA-15. researchgate.net This method is considered a greener alternative to using peroxy acids. researchgate.net The reaction parameters, including temperature, reactant molar ratios, solvent concentration, and catalyst loading, would need to be optimized to achieve high conversion and selectivity towards the desired bis-epoxide derivative. researchgate.net

| Reagent | Catalyst | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| m-CPBA | None | Dichloromethane, Chloroform | 0 °C to room temperature | Stoichiometric use of the peroxy acid. |

| Hydrogen Peroxide | Ti-SBA-15 or other transition metal catalysts | Methanol (B129727), Water | Elevated temperatures (e.g., 80 °C) | Catalytic process, considered a greener method. |

Claisen Rearrangement in Allyloxy-Substituted Aromatic Systems

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that is particularly effective for aryl allyl ethers, leading to the formation of ortho-allyl phenols. organic-chemistry.org In the case of diethyl 2,5-bis(allyloxy)terephthalate, this intramolecular rearrangement results in the migration of the two allyl groups from the ether oxygen atoms to the adjacent, unsubstituted positions on the aromatic ring.

This transformation is typically induced thermally, often requiring high temperatures when uncatalyzed. organic-chemistry.org The reaction proceeds through a concerted, pericyclic transition state, resulting in the formation of diethyl 3,6-diallyl-2,5-dihydroxyterephthalate. The subsequent tautomerization of the intermediate cyclohexadienone leads to the stable, rearomatized phenolic product.

While the general mechanism of the aromatic Claisen rearrangement is well-understood, specific conditions for diethyl 2,5-bis(allyloxy)terephthalate would involve heating the compound in a high-boiling solvent. The presence of the electron-withdrawing ester groups on the aromatic ring may influence the reaction rate and the required temperature for the rearrangement. Lewis acids can also be employed to catalyze the Claisen rearrangement, potentially allowing for lower reaction temperatures. semanticscholar.org

Hydrogenation and Halogenation of Double Bonds

The double bonds within the allyl groups of diethyl 2,5-bis(allyloxy)terephthalate can be readily saturated through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. nih.govnih.gov The hydrogenation would convert the two allyloxy groups into propoxy groups, yielding diethyl 2,5-bis(propoxy)terephthalate. The reaction is generally carried out under mild to moderate hydrogen pressure and at room or slightly elevated temperatures. The choice of solvent can influence the reaction time and selectivity. nih.gov

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Ethyl acetate, Methanol | Room temperature to 50 °C | 1-10 atm |

| Palladium on Carbon (Pd/C) | Triethylsilane (transfer hydrogenation) | Various organic solvents | Room temperature | Atmospheric |

Alternatively, transfer hydrogenation using a hydrogen donor like triethylsilane in the presence of a palladium catalyst offers a milder and often more selective method for the reduction of double bonds. nih.gov

Halogenation of the allyl double bonds provides another route for functionalization. N-Bromosuccinimide (NBS) is a convenient reagent for the allylic bromination of alkenes, which involves a free-radical mechanism. masterorganicchemistry.com This would introduce a bromine atom at the carbon adjacent to the double bond. Alternatively, the addition of halogens like bromine (Br₂) across the double bonds would lead to the formation of vicinal dihalides.

Chemo-selective Reactivity in Multi-functional Systems

The presence of both ester and allyl ether functional groups in diethyl 2,5-bis(allyloxy)terephthalate allows for the exploration of chemo-selective reactions. The differing reactivity of these groups enables the targeted modification of one while leaving the other intact.

For instance, the reactions discussed in section 3.4—epoxidation, Claisen rearrangement, hydrogenation, and halogenation—primarily target the allyloxy moieties. The ester groups are generally stable under the conditions employed for these transformations. For example, catalytic hydrogenation with Pd/C under mild conditions will selectively reduce the alkene double bonds without affecting the ester groups. nih.gov Similarly, the Claisen rearrangement is a specific reaction of the aryl allyl ether functionality and does not involve the ester groups.

Conversely, the ester groups can be selectively hydrolyzed to the corresponding carboxylic acids under basic or acidic conditions, while the allyl ether linkages remain stable. This differential reactivity is crucial for the stepwise synthesis of more complex molecules derived from diethyl 2,5-bis(allyloxy)terephthalate. The ability to selectively address one functional group in the presence of another is a cornerstone of modern synthetic chemistry and highlights the utility of this compound as a versatile building block.

Advanced Analytical Methodologies for Structural Elucidation and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of Diethyl 2,5-bis(allyloxy)terephthalate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity of atoms can be constructed.

While specific experimental spectra for Diethyl 2,5-bis(allyloxy)terephthalate are not widely published, the chemical shifts can be reliably predicted based on the known effects of its functional groups and data from analogous compounds such as Diethyl 2,5-dihydroxyterephthalate and other terephthalate (B1205515) esters. chemicalbook.com

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. The symmetry of the molecule simplifies the spectrum, with signals corresponding to the aromatic, allyloxy, and ethyl ester groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Diethyl 2,5-bis(allyloxy)terephthalate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (2H) | ~7.3-7.5 | Singlet (s) | N/A |

| Allyl (-OCH₂-CH =CH₂) | ~5.9-6.1 | Multiplet (m) | - |

| Allyl (-OCH₂-CH=CH ₂) | ~5.2-5.4 | Multiplet (m) | - |

| Allyl (-OCH ₂-CH=CH₂) | ~4.6-4.7 | Doublet of triplets (dt) | ~5-6 |

| Ethyl Ester (-OCH ₂-CH₃) | ~4.3-4.4 | Quartet (q) | ~7 |

| Ethyl Ester (-OCH₂-CH ₃) | ~1.3-1.4 | Triplet (t) | ~7 |

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the molecular symmetry, only nine distinct carbon signals are expected. Data from related compounds like Diethyl terephthalate helps in predicting these shifts. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Diethyl 2,5-bis(allyloxy)terephthalate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | ~165-166 |

| Aromatic (C -O) | ~152-153 |

| Aromatic (C -CO) | ~125-126 |

| Aromatic (C -H) | ~118-119 |

| Allyl (-OCH₂-C H=CH₂) | ~132-133 |

| Allyl (-OCH₂-CH=C H₂) | ~117-118 |

| Allyl (-OC H₂-CH=CH₂) | ~69-70 |

| Ethyl Ester (-OC H₂-CH₃) | ~61-62 |

| Ethyl Ester (-OCH₂-C H₃) | ~14-15 |

To confirm the assignments made from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. Expected correlations include those between the -OCH₂- and -CH₃ protons of the ethyl group, and among all the protons within the allyl group (-OCH₂-CH=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in the tables above.

Variable Temperature (VT) NMR is a powerful technique for studying the dynamic processes within a molecule, such as the rotation of substituent groups. For Diethyl 2,5-bis(allyloxy)terephthalate, VT-NMR could be employed to investigate the rotational freedom of the two allyloxy groups.

At room temperature, the rotation around the aromatic C–O bond of the allyloxy group may be fast on the NMR timescale, resulting in sharp, averaged signals. However, as the temperature is lowered, this rotation could slow down. If the rotational barrier is significant, the molecule may adopt one or more stable conformations. This restricted rotation could lead to broadening of the NMR signals for the allyloxy and aromatic groups, which might eventually decoalesce into separate signals for each distinct conformer at very low temperatures. Observing these changes would allow for the calculation of the energy barrier to rotation, providing valuable insight into the molecule's conformational flexibility.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of Diethyl 2,5-bis(allyloxy)terephthalate would be characterized by several key absorption bands. The positions of these bands can be predicted by comparison with similar molecules like diethyl phthalate (B1215562). nist.gov

Interactive Data Table: Predicted FTIR Absorption Bands for Diethyl 2,5-bis(allyloxy)terephthalate

| Functional Group | Bond Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O stretch | ~1720-1725 | Strong |

| Aromatic Ring | C=C stretch | ~1600, ~1500 | Medium |

| Alkene (Allyl) | C=C stretch | ~1645 | Medium-Weak |

| Ether & Ester | C–O stretch | ~1250-1280 (Aromatic-O), ~1100-1150 (Aliphatic-O) | Strong |

| Alkene (Allyl) | =C-H bend | ~920-990 | Medium |

| Aromatic Ring | C-H bend | ~850-890 (para-substitution) | Strong |

| Alkyl/Aryl | C-H stretch | ~2850-3100 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation pattern.

For Diethyl 2,5-bis(allyloxy)terephthalate (Molecular Formula: C₁₈H₂₂O₆), the exact molecular weight is 334.36 g/mol . myskinrecipes.commyskinrecipes.com Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 334. The fragmentation pattern would be expected to involve characteristic losses of the side chains.

Interactive Data Table: Predicted Mass Spectrometry Fragments for Diethyl 2,5-bis(allyloxy)terephthalate

| Fragment Ion | Proposed Loss | Predicted m/z |

| [M]⁺ | - | 334 |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 289 |

| [M - C₃H₅]⁺ | Loss of allyl radical | 293 |

| [M - C₃H₅O]⁺ | Loss of allyloxy radical | 277 |

| [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical | 261 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample of the compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify its elemental composition and purity.

For Diethyl 2,5-bis(allyloxy)terephthalate, with the molecular formula C₁₈H₂₂O₆, the theoretical elemental composition is as follows.

Interactive Data Table: Theoretical Elemental Composition of Diethyl 2,5-bis(allyloxy)terephthalate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 18 | 216.198 | 64.66 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 6.63 |

| Oxygen | O | 15.999 | 6 | 95.994 | 28.71 |

| Total | 334.368 | 100.00 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray Diffraction (XRD) crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. It provides precise information on bond lengths, bond angles, and crystallographic symmetry, which governs the material's macroscopic properties. In the context of Diethyl 2,5-bis(allyloxy)terephthalate and its derivatives, XRD is crucial for understanding their solid-state conformation, crystal packing, and the nature of non-covalent interactions such as hydrogen bonding and π-π stacking.

Single Crystal X-ray Diffraction of the Compound and its Derivatives

While a specific single-crystal X-ray diffraction study for Diethyl 2,5-bis(allyloxy)terephthalate was not found in the reviewed literature, extensive crystallographic data exists for its structural analogues and derivatives. These studies reveal key structural motifs that are likely to be relevant.

For instance, the analysis of Diethyl 2,5-dihydroxyterephthalate shows that the ester molecules are connected by intermolecular O-H···O hydrogen bonds, forming continuous chains within the crystal lattice. researchgate.net The study, conducted at 200 K, determined that both the ester groups and the hydroxyl hydrogen atoms are nearly coplanar with the central benzene (B151609) ring, a conformation that facilitates the formation of intramolecular O-H···O hydrogen bonds as well. researchgate.net

In a more sterically hindered derivative, Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate , the significant steric congestion around the central ring forces the ester groups to be almost orthogonal to the plane of the benzene ring. mdpi.comresearchgate.net This is a significant conformational change compared to the dihydroxy analogue. The torsion angles reported are C(5)–C(6)–C(11)–O(12) = -92.6(4)° and C(2)–C(3)–C(7)–O(8) = 109.9(3)°. mdpi.comresearchgate.net

Another related compound, bis(4-allyl-2-methoxyphenyl) terephthalate , also exhibits a non-planar conformation. researchgate.netnih.gov The central terephthalate and the methoxybenzene rings are approximately perpendicular to each other, with a dihedral angle of 80.31 (5)°. researchgate.netnih.gov In this structure, the complete molecule is generated by a crystallographic inversion center located at the center of the terephthalate ring. researchgate.netnih.gov

Table 1: Crystallographic Data for Selected Terephthalate Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |

| Diethyl 2,5-dihydroxyterephthalate | C₁₂H₁₄O₆ | Orthorhombic | Pcab | Planar molecules in hydrogen-bonded chains | researchgate.net |

| Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate | C₁₂H₁₂I₂O₆ | Monoclinic | P2₁/c | Ester groups orthogonal to the benzene ring | mdpi.comresearchgate.net |

| bis(4-allyl-2-methoxyphenyl) terephthalate | C₂₈H₂₆O₆ | Triclinic | P-1 | Perpendicular arrangement of central and outer rings | researchgate.netnih.gov |

Analysis of Crystal Packing and Hydrogen Bonding Networks in Derivatives

The solid-state packing of terephthalate derivatives is heavily influenced by intermolecular forces, particularly hydrogen bonding. In Diethyl 2,5-dihydroxyterephthalate , each hydroxyl hydrogen atom is involved in a bifurcated hydrogen bond, participating in both an intramolecular bond with the adjacent ester carbonyl oxygen and an intermolecular bond with a hydroxyl oxygen of a neighboring molecule. researchgate.net This network of intermolecular O-H···O bonds links the molecules into infinite strings along the crystallographic b-axis. researchgate.net

The introduction of bulky substituents, such as in Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate , alters the packing significantly. The crystal structure consists of stacks of molecules where the iodine atoms of adjacent molecules are aligned. mdpi.comresearchgate.net These stacks are held together by hydrogen bonds that form alternately at the top and bottom of the aligned molecules. mdpi.comresearchgate.net This specific arrangement is a known structural motif for halogenated dihydroxyterephthalate esters. mdpi.com

The hydrogen bonding parameters for this diiodo derivative have been determined precisely, as detailed in the table below.

Table 2: Hydrogen Bonding Parameters for Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O(2)—H(2)···O(11) | 0.98(3) | 1.90(3) | 2.778(4) | 149(4) |

| O(5)—H(5)···O(8) | 0.98(4) | 1.87(4) | 2.743(3) | 148(4) |

D = donor atom; A = acceptor atom. Data sourced from Aitken, R. A., et al. (2022). researchgate.net

In structures where strong hydrogen bond donors are absent, such as bis(4-allyl-2-methoxyphenyl) terephthalate , no specific directional contacts like hydrogen bonds are observed in the crystal packing. researchgate.netnih.gov The molecular arrangement is instead governed by weaker van der Waals forces.

Pressure-Dependent Crystallography in Coordination Polymers

Terephthalate-based linkers, including functionalized derivatives, are extensively used in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comfigshare.com The study of these materials under high pressure provides insight into their mechanical stability and elastic properties. High-pressure single-crystal X-ray diffraction is the primary tool for observing pressure-induced structural changes in real-time.

Research on coordination polymers containing flexible linkers demonstrates that compression can induce various phenomena, including phase transitions and amorphization. semanticscholar.org For example, in the coordination polymer Cd(HDA)₂(NO₃)₂, which contains flexible 1,6-hexanediamine (B7767898) (HDA) linkers, high pressure induces a ferroelastic phase transition at 1.10 GPa, followed by an isostructural transition at 2.00 GPa. semanticscholar.org These transitions are associated with changes in the conformation of the flexible linkers and the coordination environment of the metal center. semanticscholar.org

The general mechanism of compression in such flexible frameworks involves the reduction of void spaces and intermolecular distances. semanticscholar.org The strain from increasing pressure can accumulate in the flexible linkers, leading to their buckling and eventual conversion to shorter conformers, which can trigger a phase transition. semanticscholar.org At sufficiently high pressures (e.g., above 4 GPa), the long-range crystalline order can be lost, leading to amorphization of the sample. semanticscholar.org While specific pressure-dependent studies on CPs derived from Diethyl 2,5-bis(allyloxy)terephthalate are not detailed, the principles derived from analogous systems with flexible linkers illustrate the expected structural responses.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., GC, HPLC)

Chromatographic methods are fundamental for verifying the purity of synthesized compounds like Diethyl 2,5-bis(allyloxy)terephthalate and for separating it from reaction byproducts or isomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed for the analysis of terephthalate esters.

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS) or an electron capture detector (ECD), is a powerful tool for separating and identifying volatile and semi-volatile compounds like terephthalate esters. restek.comepa.gov The separation is challenging because of the structural similarities among different esters, which can lead to overlapping peaks. restek.com The choice of the GC column's stationary phase is therefore critical. Columns such as the Rtx-440 and Rxi-XLB are often recommended for phthalate and terephthalate analysis due to their ability to resolve a large number of congeners. restek.com

A typical GC method, such as EPA Method 8061A, provides standardized conditions for analysis. epa.gov For instance, a common temperature program involves starting at 150°C, ramping to 220°C at 5°C/min, and then to 275°C at 3°C/min. epa.gov More advanced GC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode offer enhanced sensitivity and selectivity, which is crucial for detecting trace impurities or quantifying the compound in complex matrices. nih.gov

Table 3: Example GC Conditions for Terephthalate/Phthalate Analysis

| Parameter | Condition 1 (GC-ECD) | Condition 2 (GC-MS/MS) |

| Column | Fused silica (B1680970) open tubular (e.g., DB-5) | DB-5MS UI (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (6 mL/min) | Helium (1 mL/min) |

| Injector Temp. | 250°C | 300°C |

| Detector Temp. | 320°C | N/A (MS Transfer Line) |

| Oven Program | 150°C (0.5 min), 5°C/min to 220°C, 3°C/min to 275°C (hold 13 min) | 150°C (3 min), 10°C/min to 300°C (hold 12 min) |

| Reference | EPA Method 8061A epa.gov | Lee, D., et al. (2015) nih.gov |

High-Performance Liquid Chromatography (HPLC) is another essential technique, particularly for preparative separations or for analyzing less volatile derivatives. Reversed-phase (RP) HPLC is commonly used. For instance, bis(2-ethylhexyl) terephthalate has been isolated using a semi-preparative RP-C18 column with a water/acetonitrile gradient. chemrxiv.org The mobile phase composition is critical for achieving good separation. A typical mobile phase for a related compound, bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) 2,5-bis(chloroformyl)terephthalate, consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The choice of modifier depends on compatibility with the detector, with formic acid being preferred for mass spectrometry. sielc.com

Applications in Advanced Materials Chemistry and Engineering

Building Block for Polymer and Copolymer Synthesis

Diethyl 2,5-bis(allyloxy)terephthalate serves as a multifunctional monomer for the development of a variety of polymeric structures. The ester functionalities can participate in polycondensation reactions to form the main polymer backbone, while the allyloxy side groups offer sites for subsequent cross-linking or functionalization.

While direct synthesis of polyesters and polyimides from Diethyl 2,5-bis(allyloxy)terephthalate is not extensively documented in publicly available literature, its structural motifs are found in related polymer chemistry. Aromatic polyesters are widely synthesized from various bisphenols and terephthaloyl chlorides, indicating that the terephthalate (B1205515) core of Diethyl 2,5-bis(allyloxy)terephthalate is a suitable component for polyester (B1180765) backbones derpharmachemica.com. The synthesis of such polymers often involves techniques like interfacial polycondensation derpharmachemica.com. For instance, novel polyimides are often prepared through a two-step method involving polycondensation to form a poly(amic acid) followed by chemical or thermal imidization mdpi.com. The introduction of specific functional groups, such as hydroxyl groups, into the polymer backbone can increase chain cross-linking and rigidity through hydrogen bonding nih.gov. Similarly, the allyloxy groups in Diethyl 2,5-bis(allyloxy)terephthalate could be envisioned to introduce sites for cross-linking.

Unsaturated polyester resins (UPRs) are typically composed of an unsaturated polyester dissolved in a reactive diluent, which copolymerize to form a cross-linked thermoset umcs.plchimarhellas.com. The synthesis of UPRs involves the polycondensation of saturated and unsaturated dicarboxylic acids or their anhydrides with glycols umcs.pl. The double bonds within the polyester backbone, often derived from maleic anhydride, react with the vinyl or allyl groups of the reactive diluent to form a three-dimensional network umcs.plresearchgate.net.

The presence of allyloxy groups on the terephthalate ring is a key feature of Diethyl 2,5-bis(allyloxy)terephthalate, providing a pathway for the formation of cross-linked polymer networks. During polymerization, particularly in unsaturated polyester resins, these allyl groups can react with other unsaturated species, such as styrene (B11656) or maleate (B1232345) units, via free-radical mechanisms initiated by peroxides chimarhellas.comepo.orggoogle.com. This reaction leads to the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure.

The density of this cross-linking is directly related to the concentration of the allyloxy groups within the polymer matrix. A higher concentration of Diethyl 2,5-bis(allyloxy)terephthalate would lead to a higher cross-linking density, which generally results in a material with increased rigidity, thermal stability, and solvent resistance researchgate.net. However, it may also lead to a more brittle material. The reactivity of allylic monomers is a crucial factor, as they can sometimes exhibit lower reactivity compared to acrylic monomers, which would influence the curing kinetics and the final properties of the cross-linked polymer researchgate.net.

While direct synthesis of organosilicas using Diethyl 2,5-bis(allyloxy)terephthalate is not specifically reported, a closely related compound, a bis-silylated diethyl 2,5-bis[N,N-(3-triethoxysilyl)propylurea]terephthalate precursor, has been successfully used to prepare highly fluorescent organosilicas researchgate.net. This was achieved through hydrolytic self-condensation and co-condensation with tetraethoxysilane (TEOS) via a sol-gel process researchgate.net. This suggests that Diethyl 2,5-bis(allyloxy)terephthalate, after suitable functionalization of its allyloxy groups with silane (B1218182) coupling agents, could serve as a precursor for organic-inorganic hybrid materials.

The sol-gel approach is a common method for synthesizing such hybrid materials, where organic components are incorporated into an inorganic network, such as silica (B1680970) mdpi.comnih.gov. The organic functionalities can impart specific properties, such as fluorescence or hydrophobicity, to the final material. The allyloxy groups of Diethyl 2,5-bis(allyloxy)terephthalate could potentially be modified to incorporate trialkoxysilane moieties, enabling its integration into a silica network.

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylate groups that can be derived from the diethyl ester functionalities of Diethyl 2,5-bis(allyloxy)terephthalate make it a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The terephthalate backbone provides a rigid spacer, while the allyloxy groups can influence the framework's properties and offer potential for post-synthetic modification.

Terephthalate-based ligands are widely used in the synthesis of lanthanide-based MOFs due to their ability to form stable coordination bonds and facilitate the "antenna effect" for enhancing the luminescence of lanthanide ions mdpi.com. The rational design of these materials allows for the tuning of their structural and functional properties rsc.org.

A summary of relevant lanthanide coordination polymers with terephthalate-based ligands is presented below:

| Lanthanide Ion | Ligand | Resulting Structure | Reference |

| Sm, Eu, Tb, Dy | Terephthalic acid | 3D Metal-Organic Frameworks | mdpi.com |

| Nd, Tb | 5-(4-carboxybenzyloxy)isophthalic acid | 3D Metal-Organic Frameworks | nih.gov |

| Ce, Pr, Nd, Sm | trans-1,4-cyclohexanedicarboxylic acid | 3D Metal-Organic Frameworks | mdpi.com |

| Tb, Eu | 5,5′-((pyridine-2,6-dicarbonyl)bis(azadiyl)diterephthalic acid | 2D Metal-Organic Frameworks | rsc.org |

Pressure-Induced Reversible Phase Transitions and Bond Rearrangements in Networks

Metal-organic frameworks constructed from terephthalate linkers can exhibit dynamic structural responses to external stimuli, such as pressure. researchgate.net High-pressure experiments have demonstrated that these frameworks can undergo reversible phase transitions, including crystalline-to-amorphous and crystal-to-crystal transformations. researchgate.neted.ac.ukresearchgate.net For example, a scandium terephthalate MOF (Sc2BDC3) displays reversible amorphization above 0.1 GPa when compressed in a non-penetrating fluid. ed.ac.ukresearchgate.net In contrast, its nitro-functionalized derivative undergoes a reversible, first-order crystal-to-crystal phase transition to a denser polymorph. ed.ac.ukresearchgate.net

These transitions are often associated with significant bond rearrangements and changes in unit cell volume. researchgate.net The reversibility of such transformations is a key property for applications in shock absorption, sensing, and data storage. The presence of guest molecules within the pores can significantly influence this behavior; for instance, the uptake of methanol (B129727) can inhibit pressure-induced amorphization and phase transitions in certain scandium terephthalate MOFs. ed.ac.ukresearchgate.net The specific functional groups on the terephthalate linker, such as the allyloxy groups, can modulate the framework's compressibility and its response to pressure.

Role of Allyloxy Conformation in Framework Flexibility and Dynamics

The functionalization of rigid terephthalate linkers with flexible side chains, such as allyloxy groups, is a key strategy for introducing dynamic properties into MOFs. researchgate.netnih.gov These flexible moieties can induce unexpected structural flexibility, often referred to as "breathing," where the framework undergoes large-amplitude structural changes in response to guest adsorption/desorption, temperature, or light. researchgate.netmdpi.comrsc.org

The conformational freedom of the allyloxy group, specifically the low-energy rotations around the C-O and C-C bonds, allows the side chain to reorient itself within the framework's pores. nih.gov This reorientation can alter the pore size and shape, leading to gate-opening effects or stepwise adsorption isotherms. mdpi.com Studies on MOFs with alkyl ether side chains have shown that these groups can initiate structural transformations upon guest removal or uptake. researchgate.netnih.gov The length and substitution pattern of these ether chains have a major impact on the framework's flexibility and sorption selectivity. researchgate.netnih.gov Therefore, the allyloxy groups in diethyl 2,5-bis(allyloxy)terephthalate are expected to play a crucial role in the dynamic behavior of the resulting MOFs, enabling tunable responses to external stimuli.

Exploration of Porosity and Gas Adsorption Properties in MOFs

The functionalization of terephthalate linkers directly impacts the porosity and gas adsorption characteristics of the resulting MOFs. osti.govnih.gov Introducing functional groups like allyloxy can modify the pore chemistry and surface interactions, leading to enhanced selectivity for specific gases. researchgate.net For example, functionalization of rigid MOFs with alkyl ether groups has been shown to initiate high sorption selectivity for CO2 over N2 and CH4. researchgate.netnih.gov This is attributed to favorable interactions between the polar CO2 molecules and the polar ether chains. researchgate.net

The table below presents representative data on the surface area and CO2 uptake for various MOFs constructed from functionalized terephthalate linkers, illustrating the effect of different functional groups on these properties. While specific data for a MOF from diethyl 2,5-bis(allyloxy)terephthalate is not available, the data from related systems highlight the potential for creating materials with significant porosity and tailored gas adsorption capabilities.

| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at STP) | Reference |

|---|---|---|---|---|

| ET-MOF | Ethyl-amino | 832 | - | rsc.org |

| PROP-MOF | Propyl-amino | 580 | - | rsc.org |

| BUT-MOF | n-Butyl-amino | 609 | - | rsc.org |

| M'MOF-2a | Chiral | 388 | - | nih.gov |

| M'MOF-3a | Chiral | 110 | 147 (C₂H₂) | nih.gov |

Precursor for Functional Materials with Tunable Optical Properties

The molecular structure of diethyl 2,5-bis(allyloxy)terephthalate, featuring an electron-rich dialkoxy-substituted benzene (B151609) ring core, makes it an excellent precursor for the synthesis of materials with interesting optical properties, such as fluorescent dyes and chromophores.

Synthesis of Fluorescent Dyes and Chromophores

Derivatives of 2,5-dialkoxyterephthalate are known to be suitable for creating fluorescent compounds. researchgate.net The synthesis typically involves the alkylation of dimethyl 2,5-dihydroxyterephthalate. researchgate.net Subsequent hydrolysis, chlorination, and condensation reactions can be employed to produce a variety of diaryl 2,5-dialkoxyterephthalates. researchgate.net This synthetic versatility allows for the fine-tuning of the electronic structure and, consequently, the optical properties of the final dye or chromophore. The presence of two electron-donating alkoxy groups and two electron-withdrawing ester groups on the benzene ring creates a push-pull system, which is a common design motif for fluorescent molecules. researchgate.net The allyloxy groups on diethyl 2,5-bis(allyloxy)terephthalate provide additional synthetic handles for post-synthesis modification or polymerization.

Photophysical Behavior of Diethyl 2,5-bis(allyloxy)terephthalate Derivatives

The photophysical properties of 2,5-dialkoxyterephthalate derivatives are characterized by their absorption and emission spectra. These compounds typically exhibit an absorption band in the near-UV region, often between 332–355 nm, which can be attributed to an intramolecular charge-transfer transition from the electron-rich alkoxy-substituted ring to the electron-deficient carboxyl groups. researchgate.net Upon excitation, many of these derivatives display bright luminescence. researchgate.net For example, certain metal complexes of 2,5-dimethoxyterephthalate show bright blue light emission. researchgate.net The specific emission wavelength and quantum yield can be modulated by altering the substituents on the terephthalate core, offering a pathway to design fluorophores with tailored photophysical characteristics for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). researchgate.net

Development of Sensors and Optical Devices

The unique molecular architecture of Diethyl 2,5-bis(allyloxy)terephthalate, featuring a central aromatic core functionalized with reactive allyl groups, positions it as a promising precursor for the synthesis of advanced materials with tailored sensory and optical properties. While direct applications of the monomer itself are not extensively documented, its structural motifs are found in materials designed for these purposes.

The development of highly sensitive and selective chemical sensors is a significant area of research. One approach involves the creation of porous organic materials, such as Covalent Organic Frameworks (COFs), which can be designed to interact with specific analytes. A closely related compound, 2,5-Bis(allyloxy)terephthalohydrazide, serves as a building block for such COFs. ossila.com The hydrazide groups of this molecule react to form the porous framework, while the allyloxy groups remain available for post-synthetic modification. These pendant allyl groups can be functionalized, for example, to act as binding sites for metal ions. In one study, the allyloxy groups in a COF functioned as acceptors for mercury ions (Hg²⁺), leading to a quenching of the material's fluorescence upon binding. This demonstrates the potential for developing fluorescent sensors for environmental monitoring. ossila.com Given the structural similarity, it is conceivable that Diethyl 2,5-bis(allyloxy)terephthalate could be modified or copolymerized to create materials with similar sensing capabilities.

In the realm of optical devices, materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. Research into polymers containing structural units similar to Diethyl 2,5-bis(allyloxy)terephthalate has shown promising results. For instance, a polymer incorporating a poly(2,5-bis(but-2-ynyloxy) benzoate) backbone, which shares the disubstituted aromatic ester core, has been found to exhibit excellent quadratic NLO properties. researchgate.net These properties, such as Second Harmonic Generation (SHG), are crucial for devices that modify the frequency of laser light. The combination of a conjugated polymer backbone with polar chromophores can lead to materials with large macroscopic NLO coefficients. The allylic functionality of Diethyl 2,5-bis(allyloxy)terephthalate provides a route to creating cross-linked polymer networks, which can help in aligning and stabilizing chromophores to achieve and maintain these NLO effects.

The data in the table below summarizes the properties of a related compound used in sensor development.

| Compound | Application | Functional Groups | Mechanism |

| 2,5-Bis(allyloxy)terephthalohydrazide | Mercury Ion Sensor | Allyloxy, Hydrazide | Forms a Covalent Organic Framework (COF). Allyloxy groups act as Hg²⁺ acceptors, leading to fluorescence quenching upon binding. ossila.com |

Application in Photoresist Formulations and Insulating Barriers

The presence of two polymerizable allyl groups makes Diethyl 2,5-bis(allyloxy)terephthalate a candidate for use as a crosslinking agent in polymer formulations, which is a key characteristic for materials used in photoresists and as insulating barriers.

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on substrates. Negative-working photoresists, in particular, function by becoming insoluble in a developer solvent after exposure to light. This change in solubility is often achieved through light-induced crosslinking of a polymer binder with a photosensitive agent. The allyl groups in Diethyl 2,5-bis(allyloxy)terephthalate can undergo polymerization or crosslinking reactions when exposed to a suitable initiator, such as a photoinitiator that generates radicals upon UV irradiation. Incorporating this monomer into a photoresist formulation could lead to the formation of a dense, cross-linked network upon exposure, rendering the exposed regions insoluble. The aromatic core of the molecule would also contribute to the thermal stability and etch resistance of the resulting photoresist pattern, which are critical properties for semiconductor manufacturing. While specific formulations containing Diethyl 2,5-bis(allyloxy)terephthalate are not widely reported in publicly available literature, its bifunctional nature makes it a theoretically viable component for such applications.

In the field of electrical engineering, insulating materials are crucial for preventing the flow of electric current where it is not desired. Materials with high dielectric strength, low dielectric constant, and excellent thermal stability are required for applications such as insulating barriers in microelectronics and as encapsulation materials for electronic components. Cross-linked polymers are often used for these purposes due to their robust network structure, which imparts desirable mechanical and thermal properties. The polymerization of Diethyl 2,5-bis(allyloxy)terephthalate would lead to a thermosetting polymer. The resulting cross-linked material, with its aromatic terephthalate units, would be expected to exhibit good thermal stability and rigidity. The ether linkages (allyloxy groups) might influence the dielectric properties of the polymer. The ability to form a highly cross-linked network can restrict polymer chain mobility, which is beneficial for maintaining insulating properties at elevated temperatures. The synthesis of polymers from monomers containing allyl functionalities is a well-established method for producing materials with good insulating properties.

The table below outlines the potential roles of Diethyl 2,5-bis(allyloxy)terephthalate in these applications based on its chemical structure.

| Application | Potential Role | Key Functional Groups | Resulting Material Property |

| Photoresist Formulations | Crosslinking Agent | Allyl Groups | Formation of an insoluble, cross-linked network upon light exposure, providing pattern definition. |

| Insulating Barriers | Monomer/Crosslinker | Allyl Groups, Aromatic Core | Creation of a thermoset polymer with high thermal stability and good dielectric properties. |

Theoretical and Computational Investigations of Diethyl 2,5 Bis Allyloxy Terephthalate and Its Assemblies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reaction pathways for molecules like Diethyl 2,5-bis(allyloxy)terephthalate.

Prediction of Molecular Geometry and Electronic Structure

Quantum chemical calculations can provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the Diethyl 2,5-bis(allyloxy)terephthalate molecule.

| Parameter | Predicted Value (B3LYP/6-31G*) |

| C=O Bond Length | ~1.22 Å |

| C-O (Ester) Bond Length | ~1.35 Å |

| C-O (Ether) Bond Length | ~1.37 Å |

| Aromatic C-C Bond Length | ~1.40 Å |

| O-C-C-O (Ester) Dihedral Angle | ~180° (planar preference) |

| C-O-C-C (Allyl) Dihedral Angle | Variable (denotes flexibility) |

Interactive Data Table: Predicted Molecular Geometry Parameters for Diethyl 2,5-bis(allyloxy)terephthalate.

Electronic Structure: The electronic structure is influenced by the interplay of different functional groups. The central terephthalate (B1205515) core acts as an electron-withdrawing group, while the allyloxy groups are electron-donating due to the oxygen lone pairs. This "push-pull" dynamic influences the electron density distribution across the molecule, which can be visualized through calculated electrostatic potential maps. These maps highlight electron-rich regions (around the oxygen atoms) and electron-poor regions (around the ester carbonyl carbons and aromatic protons), which are crucial for understanding intermolecular interactions and reactivity.

Analysis of Frontier Molecular Orbitals and Spectroscopic Properties

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. For Diethyl 2,5-bis(allyloxy)terephthalate, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the allyloxy groups. The LUMO is anticipated to be centered on the electron-deficient diethyl terephthalate core, particularly the carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation, which governs its UV-Visible absorption properties.

Spectroscopic Properties: Computational methods are invaluable for interpreting experimental spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. The primary absorption bands are typically due to π → π* transitions within the conjugated aromatic system. Calculations can help assign specific electronic transitions to the observed absorption maxima.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, predicted shifts can be obtained. These theoretical values are often in good agreement with experimental data and are crucial for the unambiguous assignment of complex spectra. amazonaws.comrsc.org

| Nucleus | Experimental Chemical Shift (ppm, CDCl₃) rsc.org | Hypothetical Calculated Shift (ppm) | Assignment |

| Ar-H | 7.39 | 7.42 | Protons on the benzene ring |

| =CH- (allyl) | 6.01-6.10 | 6.05 | Vinylic proton of the allyl group |

| =CH₂ (allyl) | 5.27-5.52 | 5.35, 5.48 | Terminal vinylic protons |

| O-CH₂- (allyl) | 4.59-4.61 | 4.60 | Methylene protons of the allyl group |

| O-CH₂- (ethyl) | 4.34-4.41 | 4.38 | Methylene protons of the ethyl ester |

| -CH₃ (ethyl) | 1.36-1.41 | 1.39 | Methyl protons of the ethyl ester |

| C=O (ester) | 165.63 | 165.50 | Carbonyl carbon |

| Ar-C-O | 151.53 | 151.60 | Aromatic carbon attached to ether oxygen |

| -CH= (allyl) | 132.77 | 132.80 | Vinylic carbon of the allyl group |

Interactive Data Table: Comparison of Experimental and Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for Diethyl 2,5-bis(allyloxy)terephthalate.